molecular formula C13H17BrO B8579578 1-bromo-3-cyclohexyloxy-2-methylbenzene

1-bromo-3-cyclohexyloxy-2-methylbenzene

Cat. No.: B8579578
M. Wt: 269.18 g/mol
InChI Key: JHZOJTWIELYAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclohexyloxy-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with bromine (position 1), a cyclohexyloxy group (position 3), and a methyl group (position 2). Its molecular formula is C₁₃H₁₇BrO, with a molecular weight of 281.18 g/mol (estimated based on structural analogs).

This compound is likely synthesized via nucleophilic substitution or Ullmann-type coupling, where a cyclohexyloxy group replaces a leaving group (e.g., hydroxyl or halogen) on the benzene ring. Such methods are analogous to procedures described for related ethers, such as the use of Cs₂CO₃ in dimethylformamide (DMF) to facilitate alkoxylation . Bromination at the ortho position (relative to methyl) may arise from directed metallation or electrophilic substitution under controlled conditions.

Applications include serving as an intermediate in pharmaceuticals, agrochemicals, or materials science, where its bulky substituents could modulate electronic and steric properties in target molecules.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-bromo-3-cyclohexyloxy-2-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3

InChI Key

JHZOJTWIELYAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-cyclohexyloxy-2-methylbenzene typically involves the bromination of 3-cyclohexyloxy-2-methyl-benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are also implemented to handle the hazardous reagents involved in the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-cyclohexyloxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of de-brominated benzene derivatives.

Scientific Research Applications

1-bromo-3-cyclohexyloxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclohexyloxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyloxy group can influence the compound’s solubility and reactivity. The pathways involved may include the activation of specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclohexyloxy vs. Methoxy : The cyclohexyloxy group in the target compound provides greater steric hindrance compared to methoxy (e.g., in 1-bromo-3-chloro-2-methoxybenzene), reducing reactivity in nucleophilic substitutions but enhancing lipophilicity .
  • Halogen Diversity : Chlorine substituents (e.g., in 1-bromo-3-chloro-2-methoxybenzene) increase electrophilicity, favoring Suzuki-Miyaura couplings, whereas bromine supports Ullmann or Grignard reactions .

Physicochemical Properties

  • Solubility: Bulkier substituents (e.g., cyclohexyloxy) reduce aqueous solubility but improve compatibility with nonpolar solvents, critical for reactions in toluene or dichloromethane .
  • Thermal Stability : Bromine and aryl ether linkages (common in these compounds) generally enhance thermal stability, making them suitable for high-temperature syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.